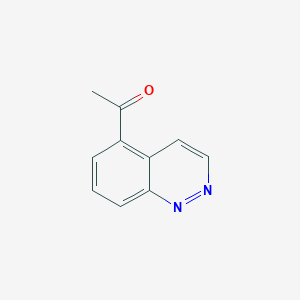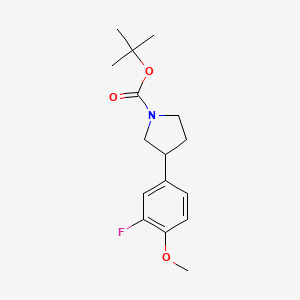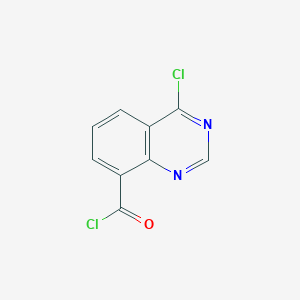
4-Chloroquinazoline-8-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroquinazoline-8-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O. It belongs to the quinazoline family, which is known for its significant biological activities and applications in medicinal chemistry. Quinazolines are benzo-fused nitrogen heterocycles that have been widely studied for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroquinazoline-8-carbonyl chloride can be synthesized through the halogenation of 4-hydroxyquinazolines. This process involves the use of phosphoryl, thionyl, or carbonyl halides in the presence of a catalytically effective amount of N,N-dialkylformamide . The reaction is catalyzed by the addition of soluble organic halide salts.
Industrial Production Methods: In industrial settings, the preparation of 4-chloroquinazoline derivatives often involves metal-catalyzed reactions. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazoline-8-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as 1-phenyl-3-methylpyrazol-5-one in the presence of a base like triethylamine in dimethylformamide (DMF).
Oxidation and Reduction: These reactions can be carried out using common oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions include substituted quinazolines, which have significant biological activities .
Scientific Research Applications
4-Chloroquinazoline-8-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloroquinazoline-8-carbonyl chloride involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s effects are mediated through the inhibition of key enzymes and receptors in these pathways .
Comparison with Similar Compounds
4-Chloroquinazoline: A closely related compound with similar biological activities.
Quinazoline-sulfonamides: These derivatives have shown potential as antitumor agents.
2-Phenylquinazolin-4-amine: Another quinazoline derivative with significant biological properties.
Uniqueness: 4-Chloroquinazoline-8-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an intermediate in the synthesis of bioactive compounds make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H4Cl2N2O |
|---|---|
Molecular Weight |
227.04 g/mol |
IUPAC Name |
4-chloroquinazoline-8-carbonyl chloride |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-5-2-1-3-6(9(11)14)7(5)12-4-13-8/h1-4H |
InChI Key |
ZZGKHDSMCINHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


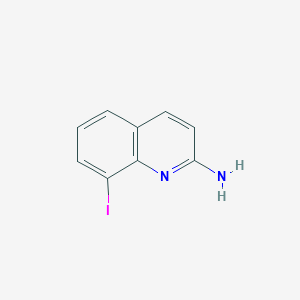
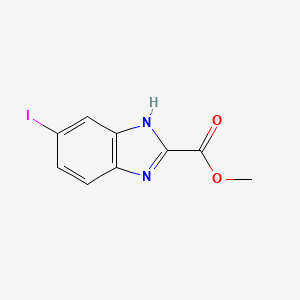
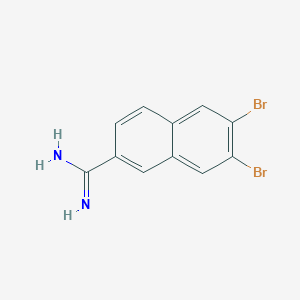
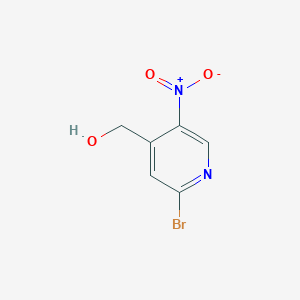
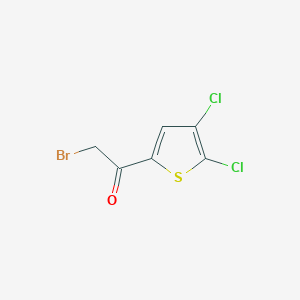
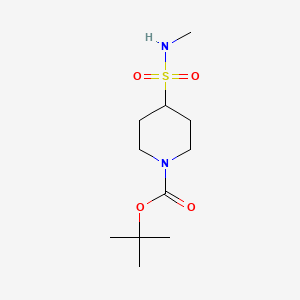

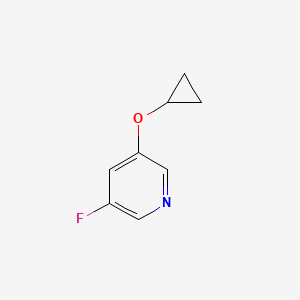
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
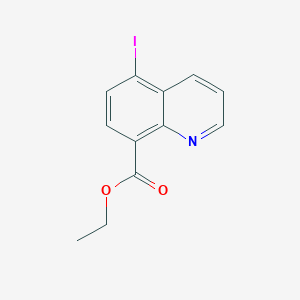
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
